2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a nitro group at the 2-position, linked via a thioether bridge to a 1,3,4-thiadiazole ring. The thiadiazole is further functionalized with a 2-oxoethyl group bearing a 4-(trifluoromethoxy)phenylamino substituent. The trifluoromethoxy group is a strong electron-withdrawing moiety, which may enhance metabolic stability and receptor binding compared to simpler analogs.
Properties
IUPAC Name |
2-nitro-N-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O5S2/c19-18(20,21)31-11-7-5-10(6-8-11)22-14(27)9-32-17-25-24-16(33-17)23-15(28)12-3-1-2-4-13(12)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNZAOXMNIFAEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-nitro-N-(5-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative featuring a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and potential therapeutic applications based on current research findings.
- Molecular Formula : C18H12F3N5O5S2
- Molecular Weight : 499.44 g/mol
- CAS Number : 868973-56-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole , including this compound, exhibit significant antimicrobial properties. Studies have shown that similar thiadiazole derivatives demonstrate effectiveness against various microbial strains:
The presence of the trifluoromethoxy group and the thiadiazole ring suggests potential for enhanced antimicrobial effects.
2. Anticancer Activity
Numerous studies have explored the anticancer potential of thiadiazole derivatives:
| Compound | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | Breast cancer (MDA-MB-231) | 3.3 | |
| N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines | HEK293T cell line | 34.71 |
These findings indicate that compounds with a thiadiazole scaffold can inhibit cancer cell proliferation effectively.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group may play a crucial role in its antimicrobial and anticancer activities by inducing oxidative stress or interfering with cellular respiration in target organisms or cells.
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to 1,3,4-thiadiazoles :
- Antimicrobial Efficacy : A study reported that certain thiadiazole derivatives exhibited notable antibacterial effects against multiple strains at concentrations as low as 100 μg/mL.
- Antitumor Activity : In vitro assays demonstrated that some thiadiazole derivatives significantly reduced cell viability in various cancer cell lines while showing minimal toxicity to normal cells .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities attributed to the presence of the thiadiazole moiety. Research indicates that derivatives of thiadiazoles have shown significant promise in various therapeutic areas:
-
Anticancer Activity :
- Compounds containing thiadiazole structures have demonstrated efficacy against different cancer types, including leukemia, breast cancer, and melanoma. For example, studies have shown that certain thiadiazole derivatives can decrease the viability of cancer cells and induce apoptosis .
- A review highlighted that thiadiazole derivatives could inhibit key enzymes involved in cancer cell proliferation .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Recent research has documented several case studies highlighting the applications of this compound:
- Anticancer Efficacy : In vitro studies have shown that this compound significantly reduces cell viability in human leukemia cell lines .
- Antimicrobial Testing : The compound has been evaluated against both Gram-positive and Gram-negative bacteria, demonstrating effective antimicrobial activity at concentrations comparable to established antibiotics .
- Inflammatory Response Modulation : Experimental models have indicated that this compound can modulate inflammatory responses, providing insights into its potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
Q & A
Basic: What spectroscopic and crystallographic methods are recommended to confirm the molecular structure of this compound?
Methodological Answer:
The compound’s structure can be confirmed using a combination of:
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, nitro group absorption at ~1500–1350 cm⁻¹) .
- NMR (¹H/¹³C) : To assign proton environments (e.g., aromatic protons in benzamide, thiadiazole protons) and carbon connectivity .
- X-ray Crystallography : For unambiguous 3D structural determination. Software like OLEX2 can refine crystallographic data, analyze hydrogen bonding (e.g., N–H⋯O interactions), and validate molecular packing .
Basic: What synthetic strategies are typically used to construct the thiadiazole and benzamide moieties in this compound?
Methodological Answer:
- Thiadiazole Formation : The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides under acidic conditions or via H₂S elimination from thioureas. Example: Reacting hydrazine derivatives with CS₂ in ethanol .
- Benzamide Coupling : The amide bond is formed using Schotten-Baumann conditions (e.g., reacting 2-nitrobenzoyl chloride with the thiadiazole-amine in pyridine or THF) .
- Thioether Linkage : The sulfur bridge is introduced via nucleophilic substitution (e.g., reacting a thiol-containing intermediate with a chloroethyl derivative in dry acetone with K₂CO₃ as a base) .
Advanced: How can reaction conditions be optimized to enhance the yield of the thioether intermediate?
Methodological Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of thiol groups, while acetone minimizes side reactions .
- Temperature Control : Refluxing (~60–80°C) accelerates thiolate ion formation but must avoid decomposition of heat-sensitive groups .
- Catalyst Use : Anhydrous K₂CO₃ or Et₃N facilitates deprotonation of thiols, enhancing reactivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials .
Advanced: What computational approaches are effective in predicting the compound’s biological targets and resolving discrepancies with experimental bioactivity data?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., PFOR enzyme inhibition, analogous to nitazoxanide derivatives) .
- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) to validate docking poses .
- SAR Analysis : Compare calculated logP values (via ChemAxon ) with experimental MIC data to refine lipophilicity-activity relationships .
- Validation : Cross-check computational predictions with in vitro assays (e.g., antimicrobial testing against M. tuberculosis or fungal strains) .
Advanced: How can crystallographic data resolve ambiguities in hydrogen bonding networks critical for stability?
Methodological Answer:
- Hydrogen Bond Analysis : Use OLEX2 to identify classical (N–H⋯O) and non-classical (C–H⋯F/O) interactions. For example, centrosymmetric dimers stabilize the crystal lattice .
- Thermal Ellipsoid Plots : Assess positional uncertainty of atoms to confirm bond angles/distances match expected geometries .
- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., F⋯H interactions from trifluoromethoxy groups) .
Basic: What in vitro assays are suitable for evaluating this compound’s antimicrobial potential?
Methodological Answer:
- Broth Microdilution (CLSI Guidelines) : Determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Resazurin Assay : For mycobacterial activity (e.g., M. tuberculosis H37Rv), using fluorescence to quantify metabolic inhibition .
- Time-Kill Kinetics : Monitor bactericidal/fungicidal effects over 24–48 hours to assess concentration-dependent efficacy .
Advanced: How can structural modifications improve metabolic stability without compromising bioactivity?
Methodological Answer:
- Trifluoromethoxy Group : Enhances lipophilicity and blocks oxidative metabolism. Compare with analogs lacking CF₃O to assess stability in liver microsomes .
- Nitro Group Reduction : Replace -NO₂ with bioisosteres (e.g., cyano) to mitigate toxicity while retaining electron-withdrawing effects .
- Prodrug Design : Mask the amide as an ester to improve oral bioavailability, with hydrolysis studies in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
